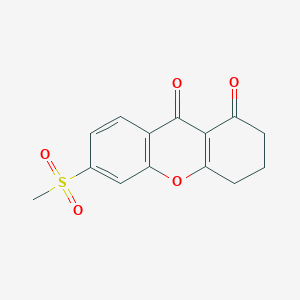
Aranotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aranotin is a mycotoxin with a central epithiodiketopiperazin unit, isolated from the fungus Aspergillus terreus and Arachniotus aureus . It exhibits strong antiviral activity, particularly against RNA viruses such as polio, coxsackie, rhino, and parainfluenza viruses . This compound has also shown potential as a promising inhibitor of SARS-CoV-2 replication .
Métodos De Preparación
Aranotin is a naturally occurring compound and has not yet been synthesized through total synthesis . It is typically isolated from fungal sources such as Aspergillus terreus and Arachniotus aureus . The isolation process involves culturing the fungi and extracting the compound using various solvents and purification techniques .
Análisis De Reacciones Químicas
Aranotin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the epithiodiketopiperazin unit.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Aranotin has a wide range of scientific research applications, including:
Mecanismo De Acción
Aranotin exerts its effects by inhibiting viral RNA synthesis. It strongly binds to the Nsp15 viral protein, which is essential for the replication of RNA viruses . By inhibiting this protein, this compound effectively prevents the replication of the virus, thereby exhibiting its antiviral properties .
Comparación Con Compuestos Similares
Aranotin belongs to the class of thiodiketopiperazines, which are cyclic peptides with broad biological activity . Similar compounds include:
Acetylthis compound: Another mycotoxin isolated from Arachniotus aureus and Aspergillus terreus, with similar antiviral properties.
Gliotoxin: A thiodiketopiperazine with strong immunosuppressive and antimicrobial properties.
Verruculogen: Another thiodiketopiperazine with neurotoxic properties.
This compound is unique due to its strong binding affinity to the Nsp15 viral protein and its potential as a SARS-CoV-2 replication inhibitor .
Propiedades
Fórmula molecular |
C20H18N2O7S2 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate |
InChI |
InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3 |
Clave InChI |
HXWOWBFXYUFFKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)






![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)



![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)


